1-(2-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-5-3-2-4-9(11)7-14-8-13-6-10(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXJCESXUKIHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Heterocyclization Using Sodium Dithionite
A seminal method involves the one-pot cyclocondensation of ethyl 4-(methylamino)-3-nitrobenzoate with 2-methoxybenzaldehyde in DMSO under reductive conditions. Sodium dithionite (Na₂S₂O₄) facilitates nitro group reduction and subsequent cyclization, yielding the imidazole ring. Post-synthesis alkaline hydrolysis converts the ethyl ester to the carboxylic acid.
Reaction Conditions :
- Molar Ratio : 1:1 (aldehyde:amine precursor)
- Temperature : 80°C, 6 hours
- Yield : 68–72% after hydrolysis
Key Advantage : Eliminates intermediate isolation, reducing purification steps.
Debus-Radziszewski Reaction Adaptation
Alkylation of Pre-Formed Imidazole Intermediates
N-Alkylation of 1H-Imidazole-5-Carboxylic Acid
Direct alkylation of 1H-imidazole-5-carboxylic acid with 2-methoxybenzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) introduces the benzyl group.
Procedure :
- Substrate : 1H-imidazole-5-carboxylic acid (1 equiv)
- Alkylating Agent : 2-Methoxybenzyl bromide (1.2 equiv)
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF, 80°C, 12 hours
- Yield : 64%
Challenge : Competing O-alkylation at the carboxylic acid necessitates protection as a methyl ester prior to reaction.
Protective Group Strategy
Step 1 : Methyl ester formation via thionyl chloride-mediated esterification.
Step 2 : N-Alkylation with 2-methoxybenzyl chloride.
Step 3 : Ester hydrolysis using NaOH in aqueous ethanol.
Comparative Yields :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Esterification | SOCl₂/MeOH | Reflux, 4h | 89% |
| Alkylation | 2-Methoxybenzyl chloride | DMF, K₂CO₃, 80°C | 76% |
| Hydrolysis | 2M NaOH, EtOH/H₂O | RT, 3h | 93% |
Overall Yield : 63% (three steps)
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. A mixture of 2-methoxybenzylamine, ethyl glyoxylate, and ammonium acetate in ethanol achieves 85% conversion in 15 minutes at 120°C.
Benefits :
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-methoxybenzaldehyde, urea, and ethyl acetoacetate with a catalytic amount of p-toluenesulfonic acid (PTSA) produces the imidazole core in 70% yield after 2 hours. Subsequent oxidation with H₂O₂/FeSO₄ introduces the carboxylic acid.
Eco-Friendly Metrics :
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.12 (s, 1H, H-2 imidazole)
- δ 7.45–7.30 (m, 4H, aromatic)
- δ 5.21 (s, 2H, N-CH₂-Ar)
- δ 3.81 (s, 3H, OCH₃)
¹³C NMR :
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Key Insight : Microwave and mechanochemical methods balance efficiency with sustainability, though scalability remains a challenge for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Imidazole derivatives, including 1-(2-Methoxybenzyl)-1H-imidazole-5-carboxylic acid, have been recognized for their anti-inflammatory properties. Research has demonstrated that imidazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, a series of novel imidazole analogues were evaluated for their analgesic and anti-inflammatory activities, showing promising results comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that imidazole derivatives can interact with microbial cell membranes, leading to cell death. The antimicrobial efficacy is often enhanced by substituents on the imidazole ring, which can improve the compound's ability to penetrate bacterial cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazole ring can significantly influence antimicrobial potency .
Anticancer Potential
Imidazole derivatives are also being investigated for their anticancer properties. The ability of these compounds to inhibit key enzymes involved in cancer cell proliferation makes them attractive candidates for cancer therapy. For instance, certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
Case Study 1: Xanthine Oxidase Inhibition
A study focused on synthesizing 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed their potential as xanthine oxidase inhibitors. These compounds demonstrated strong inhibitory activity with IC50 values comparable to established drugs used in treating gout . This highlights the therapeutic potential of imidazole derivatives in managing hyperuricemia.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated a series of N-alkylimidazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the carboxylic acid moiety significantly enhances antimicrobial activity due to its low pKa value, facilitating better interaction with microbial targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxybenzyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Substituent Effects: The 2-methoxybenzyl group in the target compound introduces steric and electronic effects distinct from analogs. Positional isomerism (e.g., 3-methoxybenzyl vs. 2-methoxybenzyl) may alter hydrogen-bonding capacity and receptor binding due to spatial orientation differences .
- Functional Group Modifications :
- Replacement of the carboxylic acid with an ethyl ester (Flutomidate, ) enhances lipophilicity, likely improving blood-brain barrier penetration but requiring metabolic activation for activity.
- Methylthio and iodophenyl groups () confer unique bioactivity profiles, such as antibacterial action or suitability for radiolabeling.
Biological Activity
1-(2-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features an imidazole ring, which is known for its role in biological systems, particularly as part of enzyme active sites. The presence of the methoxybenzyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of imidazole derivatives, including this compound. For instance, a study demonstrated that derivatives of imidazole compounds could induce apoptosis in cancer cells by modulating cell cycle progression and downregulating anti-apoptotic proteins . The specific IC50 values and mechanisms are still under investigation, but initial findings are promising.
| Compound | Target Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Leukemia | TBD | Induces apoptosis |
| Related Imidazole Derivative | Breast Cancer | 3 | Cell cycle arrest |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it has shown potential as an inhibitor of heme oxygenase (HO-1), which is implicated in cancer progression and resistance to therapy . Inhibition of HO-1 can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Binding : The imidazole ring can participate in hydrogen bonding and π-stacking interactions with enzyme active sites.
- Cellular Uptake : The methoxy group enhances membrane permeability, facilitating cellular uptake.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and cell proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of imidazole derivatives for their anticancer properties. In this study, compounds were tested against various cancer cell lines, revealing that those containing the imidazole core exhibited significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 1-(2-Methoxybenzyl)-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves:
Imidazole Core Formation : Condensation of glyoxal with formaldehyde and ammonia under acidic conditions to form the imidazole ring .
Substituent Introduction : Alkylation at the 1-position using 2-methoxybenzyl chloride under basic conditions (e.g., NaH in DMF).
Carboxylic Acid Functionalization : Oxidation of a precursor (e.g., methyl ester) using KMnO₄ or LiOH in aqueous THF.
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during alkylation to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the final product.
Q. Table 1: Key Reaction Parameters
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Imidazole Formation | pH 4–5, 60°C, 12 hrs | 60–70% |
| Alkylation | NaH, DMF, 0–5°C, 6 hrs | 50–65% |
| Oxidation | LiOH, THF/H₂O (3:1), 40°C, 8 hrs | 75–85% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.2 (imidazole H-4), δ 5.3 (benzyl CH₂), and δ 3.8 (methoxy OCH₃).
- ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and methoxy (δ ~55 ppm) groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₂H₁₂N₂O₃: 232.0848).
- HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60% MeCN/40% H₂O).
Structural Validation : Compare with analogs like 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4) for spectral benchmarking .
Q. What are the key considerations for ensuring compound stability during storage?
Methodological Answer:
- pH Sensitivity : The compound is amphoteric (carboxylic acid and imidazole groups). Store in neutral buffers (pH 6–8) to prevent degradation .
- Temperature : Lyophilize and store at –20°C under inert gas (N₂/Ar) to avoid oxidation.
- Light Exposure : Use amber vials to prevent photodegradation of the methoxybenzyl group.
- Hygroscopicity : Keep in a desiccator with silica gel to minimize hydrolysis.
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Prediction :
- Frontier Molecular Orbitals : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The imidazole ring (HOMO ≈ –6.2 eV) is susceptible to electrophilic attack .
- Transition State Modeling : Simulate reaction pathways (e.g., alkylation) to identify kinetic barriers and optimize catalysts.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. Table 2: DFT-Calculated Properties
| Parameter | Value (B3LYP/6-311+G**) |
|---|---|
| HOMO Energy (eV) | –6.2 |
| LUMO Energy (eV) | –1.8 |
| Dipole Moment (Debye) | 4.5 |
Q. How can researchers resolve contradictions in experimental data regarding reaction yields or biological activity?
Methodological Answer:
- Systematic Screening : Use factorial design (e.g., 2³ DOE) to test variables: temperature, solvent polarity, and catalyst loading .
- Data Triangulation : Combine HPLC purity data, NMR quantification, and LC-MS to verify yields.
- Biological Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor binding) and use internal controls (e.g., reference inhibitors) .
Case Study : A 20% yield discrepancy was resolved by identifying residual DMF (via ¹H NMR) inhibiting crystallization. Switching to THF increased yield to 65% .
Q. What strategies are recommended for designing derivatives with enhanced pharmacological properties?
Methodological Answer:
Q. Table 3: Derivative Design Parameters
| Modification | Objective | Example Compound |
|---|---|---|
| –CF₃ substitution | Enhanced Lipophilicity | 1-(2-Trifluoromethylbenzyl) analog |
| Tetrazole replacement | Metabolic Stability | 1-(2-Methoxybenzyl)-1H-imidazole-5-tetrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
